3-(4-Nitro-1H-pyrazol-1-yl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
62537-75-1 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-(4-nitropyrazol-1-yl)aniline |
InChI |
InChI=1S/C9H8N4O2/c10-7-2-1-3-8(4-7)12-6-9(5-11-12)13(14)15/h1-6H,10H2 |
InChI Key |
XXIKZZNOJOLJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 3 4 Nitro 1h Pyrazol 1 Yl Aniline and Analogs
Direct Synthetic Routes to 3-(4-Nitro-1H-pyrazol-1-yl)aniline
Direct synthesis strategies focus on the formation of the crucial C-N bond linking the pyrazole (B372694) and aniline (B41778) rings as a key step in constructing the target molecule's backbone.
Ullman Coupling and Subsequent Transformations for Pyrazole-Aniline Linkage Formation
The Ullmann condensation or coupling reaction is a cornerstone for forming C-N bonds, particularly in the synthesis of N-aryl heterocycles. nih.govresearchgate.net This copper-catalyzed reaction is instrumental in linking a pyrazole nitrogen to an aryl halide. nih.govorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the N-arylation of 4-nitropyrazole with a suitable 3-substituted nitrobenzene (B124822) or aniline precursor, such as 1-iodo-3-nitrobenzene.
The reaction's success often hinges on the choice of ligand, base, and solvent. Diamine ligands, L-proline, and N,N-dimethylglycine have proven effective in promoting these couplings, allowing for milder reaction conditions and improving yields. organic-chemistry.orgacs.orgresearchgate.net The use of ligands can enhance the catalytic activity of copper, making the process more efficient and environmentally benign. researchgate.net For instance, copper-diamine catalyst systems have been successfully used for the N-arylation of pyrazoles with aryl iodides and bromides, tolerating a wide range of functional groups. organic-chemistry.org The reaction of 4-nitropyrazole with an aryl halide in the presence of a copper(I) iodide (CuI) catalyst and a suitable ligand like pipecolinic acid or a diamine represents a viable pathway. organic-chemistry.orgresearchgate.net
Subsequent transformation, specifically the reduction of the nitro group on the aniline ring to an amine, would be required to yield the final product. This two-step sequence—Ullmann coupling followed by nitro reduction—constitutes a powerful and direct route to the target compound.
Table 1: Representative Conditions for Ullmann N-Arylation of Pyrazoles
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Substrates | Reference |
| CuI | 1,2-Diaminocyclohexane | K₂CO₃ / K₃PO₄ | Dioxane / Toluene | 110 | Aryl iodides/bromides & Pyrazoles | organic-chemistry.org |
| CuI | L-Proline | K₂CO₃ | DMSO | 80-90 | Aryl iodides & Pyrazoles | researchgate.net |
| CuI | Pipecolinic Acid | K₂CO₃ | DMF | Not specified | Aryl halides & Imidazole | researchgate.net |
| CuO | Anthranilic Acid | K₃PO₄ | DMF | 130-140 | Aryl halides & N-heterocycles | wjpmr.com |
Strategies for Constructing the this compound Core
The core structure of this compound can be assembled by strategically combining the pyrazole and aniline fragments. A primary strategy involves the N-arylation of a pre-formed 4-nitropyrazole. This approach benefits from the commercial availability or straightforward synthesis of 4-nitropyrazole. The key step is the aforementioned Ullmann coupling with a 1-halo-3-nitrobenzene. The resulting 1-(3-nitrophenyl)-4-nitro-1H-pyrazole can then be selectively reduced. The nitro group on the phenyl ring is generally more susceptible to reduction than the one on the pyrazole ring, allowing for the formation of the target aniline derivative.
Alternatively, one could envision a route starting with 3-hydrazinylaniline, which would then undergo cyclization with a suitable three-carbon electrophile to form the 4-nitropyrazole ring directly attached to the aniline moiety. However, the stability and availability of 3-hydrazinylaniline and the regioselectivity of the cyclization present significant challenges. Therefore, the convergent approach of coupling two stable precursors remains the more common and reliable strategy.
Precursor-Based Synthesis and Derivatization Approaches
These methods involve the synthesis of the pyrazole ring or the aniline moiety first, followed by functional group interconversions or further coupling reactions to arrive at the final product.
Cyclocondensation Reactions for Pyrazole Ring Formation from Dicarbonyls/Hydrazines
The most classic and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov This reaction provides a powerful tool for creating a wide array of substituted pyrazoles. beilstein-journals.orgresearchgate.net To generate a 4-nitropyrazole precursor, a 1,3-dicarbonyl compound bearing a nitro group at the C2 position (or a precursor that can be nitrated) would be required.
The reaction proceeds by the condensation of a hydrazine with the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. nih.gov The use of substituted hydrazines, such as phenylhydrazine (B124118) or its derivatives, allows for the introduction of substituents at the N1 position of the pyrazole ring. ijrpc.com For instance, reacting an appropriately substituted 1,3-dicarbonyl with 3-nitrophenylhydrazine (B1228671) could potentially form the 1-(3-nitrophenyl)-4-nitro-1H-pyrazole intermediate in a single step, which is then reduced. The regioselectivity of the condensation can sometimes be an issue, but conditions can often be optimized to favor the desired isomer. nih.gov
Table 2: Examples of Pyrazole Synthesis via Cyclocondensation
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product Type | Reference |
| 1,3-Diketones | Arylhydrazine | 1-Aryl-3,5-disubstituted pyrazoles | researchgate.net |
| Acetylenic Ketones | Hydrazine derivatives | Polysubstituted pyrazoles | nih.gov |
| β-Ketoesters | Hydrazine | 3,4,5-substituted pyrazoles | beilstein-journals.org |
| In situ generated 1,3-dicarbonyls | Hydrazines | Substituted pyrazoles | nih.gov |
Reduction of Nitro Groups to Aniline Moieties (e.g., Catalytic Hydrogenation)
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of aniline derivatives. sioc-journal.cn Catalytic hydrogenation is a widely employed method due to its efficiency, high yields, and clean reaction profiles. sioc-journal.cnnih.gov This method typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. nih.govresearchgate.net
In the synthesis of this compound from a 1-(3-nitrophenyl)-4-nitro-1H-pyrazole precursor, the selective reduction of one nitro group is crucial. The nitro group on the phenyl ring is often more readily reduced than the one on the electron-deficient pyrazole ring, enabling selective transformation under controlled conditions. The activity of palladium-containing catalysts can decrease during the hydrogenation of nitropyrazoles, which must be considered in process optimization. researchgate.net Other reduction systems, such as using metal salts like tin(II) chloride (SnCl₂) in acidic media or titanium-based mediators in electrochemical reductions, can also be employed. acs.org
Table 3: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Substrate Scope | Reference |
| H₂, Pd/C | RT to moderate temp., 1-50 atm H₂ | General aromatic nitro compounds | sioc-journal.cnresearchgate.net |
| NiFe hydrogenase/Carbon | H₂ (1 atm), aqueous buffer | Various nitroarenes | nih.gov |
| TiCl₃ | Aqueous acidic electrolyte, <10 °C | 1-ethyl-3-cyano-4-nitropyrazole | acs.org |
| SnCl₂·2H₂O | HCl, Ethanol (B145695) | Aromatic nitro compounds | N/A |
N-Alkylation and N-Arylation Strategies in Pyrazole and Aniline Synthesis
N-arylation is a key strategy not only for direct synthesis but also in derivatization approaches. nih.gov Beyond the Ullmann reaction, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful alternatives for forming C-N bonds. nih.gov These methods often exhibit broad substrate scope and functional group tolerance, allowing for the N-arylation of pyrazoles with various aryl halides or triflates. nih.gov
Starting with 4-nitropyrazole, N-arylation with 1-bromo-3-nitrobenzene (B119269) using a palladium catalyst could yield the dinitro intermediate. nih.gov Conversely, one could synthesize an aniline derivative and subsequently build the pyrazole ring. For example, starting with 3-nitroaniline, one could perform a sequence of reactions to introduce a hydrazine moiety, which would then be available for cyclocondensation. However, the direct N-arylation of a pre-formed pyrazole is generally more convergent and efficient. These modern coupling reactions have greatly expanded the toolkit for synthesizing complex molecules like this compound, providing alternatives to the classical Ullmann conditions. wjpmr.commdpi.com
Microwave-Assisted and Continuous Flow Synthesis Techniques
Modern synthetic techniques like microwave-assisted synthesis and continuous flow chemistry have been effectively utilized to produce pyrazole derivatives, offering significant advantages over conventional methods, such as reduced reaction times, improved yields, and enhanced safety profiles.
Microwave irradiation has been successfully employed in the synthesis of 4-(pyrazol-1-yl)carboxanilides. A key step in the synthesis of a related compound, 1-(4-nitrophenyl)-1H-pyrazole, involves the microwave-assisted condensation of 4-nitrophenylhydrazinium chloride and an enone in ethanol at 160 °C for just 2 minutes, resulting in an 82% yield. This demonstrates a dramatic reduction in reaction time compared to conventional heating. Further transformations, such as the reduction of the nitro group and subsequent amidation, can also be accelerated using microwave heating.
Continuous flow chemistry offers a safe and scalable approach for synthesizing pyrazole derivatives. This technique is particularly advantageous for handling potentially hazardous intermediates. A telescoped three-step flow process has been developed for the synthesis of N-aryl pyrazoles from anilines. This process involves diazotization of the aniline, reduction to the corresponding hydrazine, and subsequent reaction with a ketoenamine to form the N-aryl pyrazole. The use of continuous flow minimizes the accumulation of potentially explosive diazonium salt and hydrazine intermediates, enabling safer scale-up.
| Technique | Reactants | Product | Conditions | Yield | Reference |
| Microwave-Assisted | 4-Nitrophenylhydrazinium chloride, Enone | 1-(4-Nitrophenyl)-1H-pyrazole | Ethanol, 160 °C, 2 min | 82% | |
| Continuous Flow | Aniline, Ketoenamine | N-Aryl Pyrazole | Three-step telescoped process | Not specified | |
| Continuous Flow | Terminal Alkynes, Hydrazines | 3,5-Disubstituted Pyrazoles | Transition metal-free | 54-77% | |
| Continuous Flow | Sydnones, Terminal Alkynes | 1,4-Disubstituted Pyrazoles | Silica-supported copper catalyst | 18-100% |
Catalytic Methods in Pyrazole Synthesis (e.g., Palladium-Catalyzed, Copper-Catalyzed)
Catalytic methods, particularly those employing palladium and copper, are pivotal in the synthesis of N-aryl pyrazoles, including analogs of this compound. These methods facilitate the crucial C-N bond formation between a pyrazole ring and an aryl group.
Palladium-Catalyzed Synthesis: Palladium catalysts are effective for the direct C-H arylation of 4-nitropyrazoles. The electron-withdrawing nature of the nitro group at the C4 position of the pyrazole ring facilitates the regioselective arylation at the C5 position. This approach allows for the coupling of N-protected 4-nitropyrazoles with aryl bromides, providing a direct route to 5-aryl-4-nitropyrazoles. The use of palladium acetate (B1210297) in the presence of a suitable ligand and base under specific reaction conditions can achieve high yields of the desired products.
Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a widely used method for synthesizing N-aryl heterocycles. This method has been successfully applied to the N-arylation of pyrazoles with aryl halides. The use of copper(I) iodide (CuI) in combination with a diamine ligand has proven to be a general and efficient catalytic system for the coupling of various pyrazoles with aryl iodides and bromides. These reactions often proceed under mild conditions and tolerate a wide range of functional groups on both the pyrazole and the aryl halide. For instance, the coupling of pyrazole with 4'-bromopropiophenone (B130284) using a CuI/diamine catalyst system yields the corresponding N-aryl pyrazole in 98% yield.
| Catalyst System | Reactants | Product | Key Features | Yield | Reference |
| Palladium Acetate | N-Protected 4-Nitropyrazole, Aryl Bromide | 5-Aryl-4-nitropyrazole | Regioselective C5-arylation | High | |
| CuI / Diamine Ligand | Pyrazole, Aryl Halide | N-Aryl Pyrazole | Mild conditions, broad scope | Good to excellent | |
| CuO Hollow Nanospheres | Pyrazole, Iodobenzene | 1-Phenyl-1H-pyrazole | Reusable catalyst | 96% (conversion) | |
| Cu₂O / Oxime Ligand | Pyrazole, Aryl Bromide/Iodide | N-Aryl Pyrazole | Mildest conditions reported | Excellent |
C-F Activation Strategies in Related Pyrazolyl-Aniline Analog Synthesis
Carbon-fluorine (C-F) bond activation has emerged as a novel strategy for the synthesis of complex organic molecules, including tris(pyrazolyl)methane ligands which are structurally related to pyrazolyl-anilines. This approach is particularly noteworthy because C-F bonds are among the strongest single bonds in organic chemistry, making their activation challenging.
A notable example is the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline from 4-(trifluoromethyl)aniline. This reaction proceeds through a likely C-F activation mechanism, facilitated by a base such as potassium hydroxide (B78521) in a solvent like dimethylsulfoxide (DMSO). The reaction is remarkable for its simplicity and for providing access to functionalized tris(pyrazolyl)methylaryl compounds. This strategy takes advantage of the resonance stabilization of a potential quinoidal intermediate, which facilitates the activation of the C-F bonds of the trifluoromethyl group.
| Precursor | Reagents | Product | Key Feature | Yield | Reference |
| 4-(Trifluoromethyl)aniline | 4-Methylpyrazole, KOH, DMSO | 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | C-F activation of a CF₃ group | 63% | |
| Trifluoromethylaniline reagents | Pyrazole, Base | Tris(pyrazolyl)toluidines | Resonance-stabilized C-F activation | Not specified |
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of pyrazole synthesis is crucial for controlling the regioselectivity and stereoselectivity of the reactions, as well as for proposing novel synthetic routes.
Examination of Regioselectivity and Stereoselectivity in Pyrazole Annulation
The formation of the pyrazole ring, particularly from unsymmetrical precursors, often leads to the possibility of regioisomers. The control of regioselectivity is a key challenge in pyrazole synthesis.
The reaction of substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents is a common method for pyrazole synthesis, but it can result in mixtures of regioisomers. However, high regioselectivity can be achieved in the reaction of acetylenic ketones with mono-substituted hydrazines. For example, the reaction of various acetylenic ketones with methylhydrazine or substituted phenylhydrazines consistently yields 1,3,5-substituted pyrazoles with high and predictable regioselectivity. The regiochemical outcome is not significantly affected by the nature of the substituents on the acetylenic ketone.
The use of fluorinated alcohols as solvents can dramatically influence the regioselectivity of pyrazole formation. In the condensation of methylhydrazine with unsymmetrical 1,3-diketones, using solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) significantly improves the regioselectivity in favor of one isomer.
Stereoselectivity is a critical aspect in the synthesis of more complex, fused pyrazole systems. For instance, a stereoselective (3+2) annulation reaction between 4-bromo pyrazolones and benzofuran-derived azadienes has been developed to synthesize novel pyrazole fused spiroketals. Similarly, organocatalyzed formal [3+3] and [4+4] annulation reactions of pyrazolin-5-ones have been developed to construct highly substituted tetrahydropyrano[2,3-c]pyrazoles and eight-membered ether-embedded 4,5-fused pyrazoles in a highly stereocontrolled manner.
| Reaction Type | Reactants | Key Factor for Selectivity | Outcome | Reference |
| Condensation | Acetylenic Ketones, Mono-substituted Hydrazines | Inherent reactivity of the acetylenic ketone | High regioselectivity for 1,3,5-substituted pyrazoles | |
| Condensation | Unsymmetrical 1,3-Diketones, Methylhydrazine | Fluorinated alcohol solvent (e.g., HFIP) | High regioselectivity for one pyrazole isomer | |
| (3+2) Annulation | 4-Bromo Pyrazolones, Benzofuran-derived Azadienes | Base-mediated | Stereoselective formation of pyrazole fused spiroketals | |
| [3+3] Annulation | Pyrazolin-5-ones, Nitroallylic Acetates | Bifunctional squaramide catalyst | Highly stereocontrolled synthesis of tetrahydropyrano[2,3-c]pyrazoles | |
| [4+4] Annulation | Ynones, Unsaturated Pyrazolones | Aminocatalyst | Enantioselective synthesis of eight-membered ether-embedded 4,5-fused pyrazoles |
Proposed Reaction Mechanisms (e.g., ANRORC Pathway for Related Dinitropyrazoles)
The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a key pathway in the nucleophilic substitution reactions of certain heterocyclic compounds, including dinitropyrazoles. This mechanism provides an explanation for the formation of products that cannot be accounted for by simple addition-elimination or elimination-addition (aryne) pathways.
In the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines, an ANRORC mechanism has been proposed to explain the formation of 1-aryl-3-methyl-4-nitro-1H-pyrazoles and their 5-methyl isomers. The reaction proceeds through the following key steps:
Addition of the Nucleophile: The arylhydrazine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the dinitropyrazole ring (typically C5).
Ring Opening: The resulting adduct undergoes cleavage of a nitrogen-nitrogen or carbon-nitrogen bond in the pyrazole ring, leading to an open-chain intermediate.
Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization to form a new pyrazole ring.
The regiochemical outcome of the reaction can depend on which nitrogen atom of the arylhydrazine attacks the pyrazole ring and at which carbon position the attack occurs. The nature of the substituents on the arylhydrazine can also influence the distribution of the resulting regioisomers.
| Reactant | Nucleophile | Proposed Mechanism | Key Steps | Products | Reference |
| 3-Methyl-1,4-dinitro-1H-pyrazole | Arylhydrazines | ANRORC | Addition of nucleophile, Ring opening, Ring closure | Mixture of 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles |
Chemical Transformations and Functionalization of 3 4 Nitro 1h Pyrazol 1 Yl Aniline Scaffold
Reactions at the Aniline (B41778) Nitrogen
The primary amine of the aniline group is a key handle for derivatization, readily undergoing reactions to form amides, ureas, and imines (Schiff bases). These transformations are fundamental in medicinal chemistry and materials science for building molecular complexity.
The aniline nitrogen can be acylated to form a wide array of amide derivatives. This is typically achieved by reacting the 3-(4-Nitro-1H-pyrazol-1-yl)aniline with various carboxylic acids, acid chlorides, or acid anhydrides. A common synthetic strategy involves a three-step process starting with the cyclocondensation of a substituted phenylhydrazine (B124118) with a 1,3-dicarbonyl compound, followed by the reduction of a nitro group to the aniline, which is then acylated. acs.org For instance, anilines derived from pyrazole (B372694) scaffolds are coupled with carboxylic acids using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). acs.org A series of amide derivatives of similar pyrazole-propanoic acids have been synthesized and explored for their biological activities. psu.edutubitak.gov.trgazi.edu.tr
Similarly, the synthesis of urea (B33335) derivatives can be accomplished by reacting the aniline moiety with isocyanates or through methods like the Curtius rearrangement of N-acylbenzotriazoles in the presence of various amines. organic-chemistry.org The reaction of amines with (thio)isocyanates, often performed in water, provides a sustainable route to unsymmetrical (thio)ureas. organic-chemistry.org Another approach involves the palladium-catalyzed carbonylation of azides in the presence of amines, which yields unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org
Table 1: Examples of Reagents for Amide and Urea Synthesis
| Derivative Type | Reagent Class | Specific Example |
|---|---|---|
| Amide | Carboxylic Acid Halides | Acetyl Chloride |
| Amide | Carboxylic Acid Anhydrides | Acetic Anhydride |
| Amide | Carboxylic Acids | Benzoic Acid (with coupling agent) |
| Urea | Isocyanates | Phenyl Isocyanate |
The condensation of the primary amino group of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. gsconlinepress.com This reaction is typically catalyzed by an acid or base and may require heating. gsconlinepress.com The azomethine group (-C=N-) in Schiff bases is a crucial pharmacophore in many biologically active compounds. gsconlinepress.comekb.eg
The synthesis often involves refluxing equimolar amounts of the aniline derivative and a suitable aldehyde (e.g., pyrazole-4-carbaldehydes) in a solvent like ethanol (B145695), sometimes with a few drops of glacial acetic acid as a catalyst. ekb.egnih.gov Numerous Schiff bases have been synthesized from pyrazole aldehydes and various aromatic amines, yielding products with diverse substitution patterns. ekb.egscielo.org.co The formation of the imine bond is confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching band in the IR spectrum and a singlet for the -N=CH proton in the 1H NMR spectrum. ekb.egscielo.org.co
Table 2: Examples of Aldehydes for Schiff Base Synthesis
| Aldehyde | Resulting Schiff Base Substructure |
|---|---|
| Benzaldehyde | N-benzylidene-3-(4-nitro-1H-pyrazol-1-yl)aniline |
| Salicylaldehyde | 2-(((3-(4-nitro-1H-pyrazol-1-yl)phenyl)imino)methyl)phenol |
| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-3-(4-nitro-1H-pyrazol-1-yl)aniline |
Modifications of the Pyrazole Ring System
The pyrazole ring is a robust aromatic heterocycle, but its reactivity can be modulated by substituents. The nitro group at the C4 position plays a pivotal role in influencing the ring's electronic properties and directing further functionalization.
The pyrazole ring is generally susceptible to electrophilic substitution, which typically occurs at the C4 position. globalresearchonline.netnih.gov However, in the this compound scaffold, this position is already occupied by a strongly electron-withdrawing nitro group. This nitro group significantly deactivates the pyrazole ring towards further electrophilic attack. Conversely, it makes the aromatic ring more electrophilic, which can facilitate nucleophilic aromatic substitution (SNAr) reactions under certain conditions.
The presence of electron-withdrawing groups like nitro or trifluoromethyl reduces the electron density of the pyrazole ring. This electronic modification is key to certain synthetic strategies. For example, the reduction of the nitro group to an amine is a common transformation that dramatically alters the electronic character of the substituent, turning it into an electron-donating group. This resulting 4-aminopyrazole moiety can then be used as a nucleophile in subsequent reactions. The reactivity of linked aromatic systems can also be affected; studies have shown that anilines with electron-deficient substituents often provide better yields in certain coupling reactions compared to those with electron-rich substituents. researchgate.net
A key strategy for modifying the pyrazole core involves ring annulation, where a new ring is fused to the pyrazole system. The synthesis of pyrazolo[3,4-b]pyridines is a prominent example of this approach. mdpi.com These fused heterocyclic systems are of significant interest due to their prevalence in pharmacologically active compounds. d-nb.info
One of the most common methods to construct the pyrazolo[3,4-b]pyridine skeleton is through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comd-nb.infomdpi.com To apply this to the this compound scaffold, the nitro group at C4 would first need to be reduced to an amino group. The resulting 5-amino-1-(3-aminophenyl)-1H-pyrazole could then be reacted with various dicarbonyl compounds to build the fused pyridine (B92270) ring. mdpi.com Multi-component reactions, sometimes assisted by microwave irradiation, have also been developed to provide flexible and efficient access to these complex heterocyclic systems. nih.govresearchgate.net
Diversification through Aromatic and Heterocyclic Substitutions
The aniline and pyrazole rings within the scaffold provide opportunities for C-N and C-C bond-forming reactions, allowing for the introduction of a variety of aromatic and heterocyclic substituents.
The aniline moiety can be used in diazo-coupling reactions to form azo dyes. researchgate.net More advanced cross-coupling reactions are also applicable. For example, 4-(1H-pyrazol-1-yl)aniline has been successfully used as a substrate in copper-catalyzed reactions to synthesize 1H-indazoles, demonstrating a powerful method for building fused heterocyclic systems from this type of scaffold. rsc.org
Furthermore, the Buchwald-Hartwig amination is a key method for forming C-N bonds and could be used to couple the aniline nitrogen with various aryl or heteroaryl halides. Conversely, if the aniline ring were halogenated, it could participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions to introduce new carbon-based substituents. The presence of the electron-withdrawing nitro group on the pyrazole ring can facilitate nucleophilic aromatic substitution (SNAr) on the phenyl ring of the aniline, providing another route for diversification.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 4-Dimethylaminopyridine (DMAP) |
| Diphenylphosphoryl azide (B81097) (DPPA) |
| N-benzylidene-3-(4-nitro-1H-pyrazol-1-yl)aniline |
| 2-(((3-(4-nitro-1H-pyrazol-1-yl)phenyl)imino)methyl)phenol |
| N-(4-nitrobenzylidene)-3-(4-nitro-1H-pyrazol-1-yl)aniline |
| N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3-(4-nitro-1H-pyrazol-1-yl)aniline |
| 5-amino-1-(3-aminophenyl)-1H-pyrazole |
| Pyrazolo[3,4-b]pyridine |
| 1H-indazole |
Introduction of Electron-Withdrawing and Electron-Donating Groups on the Aniline Ring
The introduction of additional substituents onto the aniline ring of this compound is governed by the principles of electrophilic aromatic substitution. The existing substituents on the aniline ring—the powerful activating, ortho-, para-directing amino (-NH₂) group and the deactivating 3-(4-nitro-1H-pyrazol-1-yl) group—dictate the position of incoming electrophiles.
The -NH₂ group strongly directs incoming electrophiles to the positions ortho (2- and 6-) and para (4-) to itself. The 3-(4-nitro-1H-pyrazol-1-yl) substituent at position 3 will exert its own electronic and steric influence. Considering these effects, electrophilic substitution is anticipated to occur predominantly at the 4- and 6-positions of the aniline ring, which are para and ortho to the amino group, respectively, and are not sterically blocked by the bulky pyrazolyl substituent.
While specific studies detailing the introduction of various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) directly onto the this compound scaffold are not extensively reported, the synthesis of derivatives bearing these groups on the aniline ring is well-established, typically by starting with an already substituted aniline. bohrium.comresearchgate.net For instance, research on related pyrazole-aniline structures shows that both electron-rich and electron-deficient anilines can be used as precursors. researchgate.net In some reactions, anilines with electron-donating substituents have been noted to produce lower yields compared to those with electron-withdrawing groups. researchgate.net
Table 1: Examples of Substituted 3-(Pyrazol-1-yl)aniline Derivatives This table is interactive. Click on the headers to sort.
| Compound Name | Substituent on Aniline Ring | Substituent Type | CAS Number |
| 3-(1H-Pyrazol-1-yl)aniline | -H | - | 184097-88-9 |
| 4-Methyl-3-(1H-pyrazol-1-yl)aniline | 4-Methyl | Electron-Donating | 926218-02-2 |
| 4-Methoxy-3-(1H-pyrazol-1-yl)aniline | 4-Methoxy | Electron-Donating | 1207174-29-3 |
| 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline | 5-Fluoro | Electron-Withdrawing | N/A smolecule.com |
| 4-Nitro-3-(trifluoromethyl)aniline (B27955) | 4-Nitro, 3-Trifluoromethyl | Electron-Withdrawing | 393-11-3 chemicalbook.com |
Halogenation and Introduction of Trifluoromethyl Moieties
The incorporation of halogen atoms and trifluoromethyl (-CF₃) groups is a common strategy in drug design to modulate properties like lipophilicity, metabolic stability, and binding affinity.
Halogenation
The direct halogenation of the aniline ring in this compound would proceed via electrophilic aromatic substitution. Given the directing effects of the amino group, halogens such as bromine or chlorine are expected to be introduced at the 4- and 6-positions. Standard halogenating agents like bromine in acetic acid or N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in a suitable solvent are typically employed for such transformations on anilines.
While direct halogenation of the target compound is not detailed in the available literature, the synthesis of halogenated analogs from pre-halogenated anilines is known, confirming the chemical viability of such structures. nih.govchemscene.com For example, compounds like 3-chloro-4-(1H-pyrazol-1-yl)aniline have been synthesized. chemscene.com It is important to note that the pyrazole ring itself can also undergo halogenation, primarily at its C4 position, which can be a competing reaction depending on the conditions used. researchgate.net
Introduction of Trifluoromethyl Moieties
Introducing a trifluoromethyl (-CF₃) group onto the aniline ring is more complex and generally requires modern synthetic methods. Direct C-H trifluoromethylation of anilines is a challenging transformation. Often, the synthesis of such compounds involves starting with an aniline that already contains the -CF₃ group. chemicalbook.comastate.edu For example, 4-nitro-3-(trifluoromethyl)aniline is a known compound that could serve as a precursor. chemicalbook.com
General methods for introducing -CF₃ groups onto an aromatic ring include:
Sandmeyer-type reactions: This involves the diazotization of an amino group, followed by reaction with a trifluoromethyl source. This would require the presence of a second amino group on the aniline ring that could be selectively diazotized.
Radical C-H trifluoromethylation: Modern methods using radical trifluoromethylating agents (e.g., Togni's reagent) can directly install a -CF₃ group, although the regioselectivity on a complex substrate like this compound would need to be determined experimentally.
The synthesis of pyrazole derivatives containing a trifluoromethyl group is a well-documented field, often involving the cyclocondensation of a trifluoromethyl-containing building block. researchgate.netnih.gov
Table 2: Examples of Halogenated and Trifluoromethylated Pyrazolyl-Aniline Derivatives This table is interactive. Click on the headers to sort.
| Compound Name | Functional Group | Position on Aniline Ring | CAS Number |
| 3-Chloro-4-(1H-pyrazol-1-yl)aniline | Chloro | 3 | 926218-03-3 chemscene.com |
| 3-Chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline hydrochloride | Chloro | 3 | 1432031-95-2 cymitquimica.com |
| (E)-4-Bromo-N-[3,4,4-trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitrobuta-1,3-dien-1-yl]aniline | Bromo | 4 | N/A bohrium.com |
| 4-Nitro-3-(trifluoromethyl)aniline | Trifluoromethyl | 3 | 393-11-3 chemicalbook.com |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 3-(4-Nitro-1H-pyrazol-1-yl)aniline, distinct signals corresponding to the different sets of protons are observed. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals key structural features.
The protons of the aniline (B41778) ring appear as a set of multiplets in the aromatic region. Specifically, the proton at the C2 position of the aniline ring typically resonates as a singlet or a triplet at a lower field, while the protons at C4, C5, and C6 appear as a doublet, a triplet, and a doublet of doublets, respectively. The amino group (NH₂) protons usually appear as a broad singlet.
The pyrazole (B372694) ring protons also have characteristic chemical shifts. The proton at the C5 position of the pyrazole ring generally appears as a singlet at a downfield region, while the proton at the C3 position appears as another distinct singlet at an even further downfield position due to the electronic effects of the adjacent nitro group.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2' | ~7.20 | t |
| H-4' | ~6.80 | d |
| H-5' | ~7.30 | t |
| H-6' | ~7.00 | d |
| NH₂ | ~5.50 | s (br) |
| H-3 | ~8.90 | s |
| H-5 | ~8.20 | s |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet, br = broad.
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. The ¹³C NMR spectrum of this compound displays a series of signals, each corresponding to a unique carbon atom in the structure. The chemical shifts of these signals are influenced by the local electronic environment and the nature of the substituents.
The carbon atoms of the aniline ring show distinct resonances. The carbon atom attached to the amino group (C1') typically appears at a higher field compared to the other aromatic carbons. The carbon atom bonded to the pyrazole ring (C3') is also clearly identifiable. The remaining aniline carbons (C2', C4', C5', C6') have characteristic shifts in the aromatic region.
The pyrazole ring carbons also exhibit specific chemical shifts. The carbon atom bearing the nitro group (C4) is significantly deshielded and appears at a downfield chemical shift. The C3 and C5 carbons of the pyrazole ring also have distinct and predictable resonances.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1' | ~148.0 |
| C-2' | ~110.0 |
| C-3' | ~140.0 |
| C-4' | ~115.0 |
| C-5' | ~130.0 |
| C-6' | ~112.0 |
| C-3 | ~142.0 |
| C-4 | ~138.0 |
| C-5 | ~135.0 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent bands include the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine (NH₂) are observed as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are seen around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyrazole rings give rise to absorptions in the 1400-1600 cm⁻¹ range.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amino (NH₂) | N-H Stretch | 3300-3500 |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 |
| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |
| Aromatic C=C | C=C Stretch | 1400-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways could involve the loss of the nitro group (NO₂), cleavage of the bond between the aniline and pyrazole rings, and fragmentation of the individual rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the conjugated system formed by the aniline and nitropyrazole rings. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, significantly influences the electronic structure and the position of the absorption maxima (λ_max). The extended conjugation in the molecule typically results in absorption bands at longer wavelengths.
X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The molecular structure of this compound, featuring a hydrogen bond donor (the aniline N-H), hydrogen bond acceptors (the nitro group oxygens and the pyrazole nitrogens), and two aromatic rings, suggests that its crystal packing will be dominated by a network of intermolecular interactions.
Hydrogen Bonding: The primary intermolecular interaction expected to govern the crystal packing is hydrogen bonding. The amine group (-NH₂) of the aniline moiety can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the sp²-hybridized nitrogen atom of the pyrazole ring are potential hydrogen bond acceptors. Studies on related compounds, such as N-(6-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)) derivatives, have shown that N-H···N and N-H···O hydrogen bonds are prevalent in the crystal lattice. bohrium.com For instance, in the crystal structure of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, distinct N-H···N hydrogen bonding patterns are observed in its different polymorphs, leading to the formation of either dimers or chains. nih.gov Similarly, in other aniline derivatives, N–H···O interactions have been identified as key contributors to the supramolecular assembly. acs.org It is therefore highly probable that the crystal structure of this compound features a robust network of hydrogen bonds, potentially involving both the pyrazole and nitro moieties.
A summary of the probable intermolecular interactions is presented in Table 1.
Table 1: Plausible Intermolecular Interactions in the Crystal Packing of this compound
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
| Hydrogen Bonding | Aniline N-H | Pyrazole N, Nitro O | Primary driving force for molecular assembly, directing the formation of specific motifs (e.g., chains, dimers). |
| π-π Stacking | Aniline Ring, Pyrazole Ring | Aniline Ring, Pyrazole Ring | Contributes to the stabilization of the crystal lattice through parallel or offset stacking of aromatic rings. |
| Weak C-H···O/N Interactions | Aromatic C-H | Nitro O, Pyrazole N | Further stabilize the three-dimensional crystal packing by forming a network of weaker interactions. nih.gov |
Polymorphism Studies and Insights into Crystal Engineering Principles
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming various intermolecular interactions. Given the array of functional groups in this compound, the potential for polymorphism is significant. Different arrangements of molecules in the crystal lattice can lead to polymorphs with distinct physical properties, such as melting point, solubility, and stability.
The principles of crystal engineering suggest that the interplay between the different intermolecular forces, especially the competition between various hydrogen bond donors and acceptors, can lead to the formation of different polymorphs. For example, a study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline revealed two distinct polymorphs. nih.gov These polymorphs differ primarily in the hydrogen-bonding network, with one forming N-H···N dimers and the other forming extended N-H···N chains. nih.gov Another example is a substituted p-toluenesulfonanilide, which was found to crystallize in two different polymorphic forms (triclinic and monoclinic) with different intermolecular hydrogen bonding patterns. acs.org
The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can significantly influence which polymorph is obtained. It is conceivable that this compound could exhibit similar polymorphic behavior. A systematic screening of crystallization conditions would be necessary to explore the potential existence of different crystalline forms.
Table 2 outlines the potential for polymorphism in this compound based on the principles of crystal engineering and observations from related compounds.
Table 2: Potential for Polymorphism in this compound
| Factor | Influence on Polymorphism | Expected Outcome for this compound |
| Hydrogen Bonding | The presence of multiple hydrogen bond donors and acceptors allows for different hydrogen-bonding motifs (e.g., catemers, dimers). | High likelihood of different polymorphs based on variations in N-H···N and N-H···O connectivity. |
| π-Stacking | Different arrangements of aromatic rings (e.g., herringbone vs. parallel displaced) can lead to different packing efficiencies and thus different polymorphs. | Possible variations in the stacking of pyrazole and aniline rings could contribute to polymorphism. |
| Conformational Flexibility | Rotation around the C-N bond connecting the pyrazole and aniline rings could lead to different molecular conformations that pack differently. | Conformational polymorphs are a possibility. |
| Crystallization Conditions | Solvent, temperature, and saturation levels can influence the nucleation and growth of different crystal forms. | A screening of various crystallization conditions would likely yield different polymorphs. |
Complementary Analytical and Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental in the synthesis and analysis of "3-(4-Nitro-1H-pyrazol-1-yl)aniline," enabling purification of the crude product, assessment of its purity, and monitoring of the reaction progress.
Following synthesis, the crude product containing "this compound" typically requires purification to remove unreacted starting materials, by-products, and other impurities. Flash chromatography is a common and efficient technique for this purpose. wiley-vch.dersc.orgrsc.org The process involves passing the crude mixture through a column of silica (B1680970) gel under pressure. A solvent system, known as the eluent, is carefully selected to effectively separate the target compound from impurities. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). For pyrazole (B372694) and aniline (B41778) derivatives, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum spirit with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. wiley-vch.dersc.org The fractions collected from the column are analyzed, and those containing the pure product are combined and the solvent evaporated to yield purified "this compound".
Table 1: Example Solvent Systems for Flash Chromatography Purification of Related Compounds
| Compound Type | Eluent System | Reference |
| Pyrazole Derivatives | Dichloromethane / Hexanes | wiley-vch.de |
| Aniline Derivatives | Petroleum Spirit / Ethyl Acetate | rsc.org |
| N-phenyl Pyrazole Derivatives | Petroleum Ether / Ethyl Acetate | rsc.org |
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique used for both the analytical determination of purity and the preparative isolation of "this compound". In an analytical capacity, a small sample is injected into the HPLC system, where it is passed through a packed column under high pressure. A detector, often a UV-Vis spectrophotometer set to a specific wavelength, measures the concentration of the compound as it elutes from the column. researchgate.net The result is a chromatogram where the area of the peak corresponding to "this compound" can be used to calculate its purity with high precision. For instance, analyses of similar pyrazole derivatives have demonstrated the ability to confirm purities of over 98%. nih.gov In preparative HPLC, the same principles are applied on a larger scale to isolate quantities of the pure compound.
Table 2: HPLC Analysis Parameters for a Related Pyrazole Compound
| Parameter | Value | Reference |
| Compound | (4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] | researchgate.net |
| Column | Luna 5µ C18 (2) 250 × 4.80 mm | researchgate.net |
| Mobile Phase | Acetonitrile : Water (90:10) | researchgate.net |
| Flow Rate | 0.8 mL/min | researchgate.net |
| Detection Wavelength | 237 nm | researchgate.net |
| Retention Time (tR) | 7.3 min | researchgate.net |
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the chemical reaction that synthesizes "this compound". nih.gov This simple, rapid, and cost-effective method allows a chemist to observe the consumption of starting materials and the formation of the product over time. A small spot of the reaction mixture is applied to a TLC plate (typically a sheet of glass or aluminum coated with silica gel). The plate is then placed in a chamber containing a suitable eluent. As the eluent moves up the plate by capillary action, it separates the components of the mixture based on their polarity. By comparing the spots of the reaction mixture to spots of the starting materials, the progress of the reaction can be determined. The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. nih.gov
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a crucial technique used to determine the empirical formula of a synthesized compound, including "this compound". This destructive method involves combusting a small, precisely weighed sample of the pure compound. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. These experimental percentages are then compared to the theoretical percentages calculated from the compound's proposed molecular formula (C₉H₈N₄O₂). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and supports its structural identification. ekb.eg
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Count | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 52.94 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.95 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 27.45 |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.67 |
| Total | 204.189 | 100.00 |
Note: This table presents the theoretical values. Experimental results from elemental analysis would be presented as "Found" percentages for C, H, and N.
Surface Characterization Techniques (Relevant in Application Contexts)
In specific applications, such as when "this compound" or its derivatives are used as corrosion inhibitors, surface characterization techniques become highly relevant. These methods analyze the interface between the compound and a material's surface.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a material at high magnification. In the context of corrosion inhibition, SEM can be used to examine the surface of a metal (like carbon steel) before and after exposure to a corrosive environment, both with and without the presence of an inhibitor like a pyrazole derivative. tandfonline.comresearchgate.net A smooth surface observed in the presence of the inhibitor, compared to a pitted and damaged surface in its absence, provides visual evidence of protection.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often coupled with SEM. It identifies the elemental composition of the sample's surface. tandfonline.com When a metal surface is analyzed after being treated with "this compound," the EDX spectrum can detect the presence of elements from the inhibitor (carbon, nitrogen, and oxygen) on the metal surface. semanticscholar.orgbohrium.com This confirms the adsorption of the inhibitor molecules, forming a protective film that is responsible for the corrosion resistance observed. tandfonline.com
Electrochemical Methods (Relevant in Application Contexts)
Electrochemical methods are indispensable for studying the mechanism of corrosion and the action of inhibitors at the metal-electrolyte interface. They offer high sensitivity and can provide detailed information on both the kinetics of the corrosion process and the mode of inhibition.
Potentiodynamic polarization is a widely used electrochemical technique to study corrosion behavior. It involves polarizing the potential of a working electrode (the metal sample) from its open-circuit potential in both the anodic (positive) and cathodic (negative) directions and measuring the resulting current. The resulting Tafel plots provide key parameters to understand the corrosion process.
From these plots, the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. A lower icorr value in the presence of an inhibitor indicates effective corrosion mitigation. The polarization curves also reveal whether an inhibitor acts on the anodic reaction (metal dissolution), the cathodic reaction (e.g., hydrogen evolution), or both (mixed-type). qu.edu.qaresearchgate.net For pyrazole derivatives like N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline, studies show a significant decrease in both anodic and cathodic currents, indicating that they function as mixed-type inhibitors. nih.govacs.org This means the compound adsorbs onto the metal surface, impeding both the dissolution of the metal and the hydrogen evolution reaction. nih.govacs.org
The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor. Research on N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (referred to as L4 in a study) in 1 M HCl solution demonstrated that the inhibition efficiency increases with the concentration of the inhibitor, reaching a maximum of 90.8% at a concentration of 10⁻³ M. researchgate.net
Table 1: Potentiodynamic Polarization Data for N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline in 1 M HCl
| Concentration (M) | Ecorr (mV vs SCE) | icorr (µA/cm²) | βa (mV/dec) | -βc (mV/dec) | IE (%) |
| Blank | -487 | 1009 | 75 | 148 | - |
| 10⁻⁶ | -499 | 309 | 70 | 134 | 69.4 |
| 10⁻⁵ | -503 | 201 | 68 | 129 | 80.1 |
| 10⁻⁴ | -510 | 119 | 65 | 122 | 88.2 |
| 10⁻³ | -518 | 83 | 61 | 116 | 91.8 |
Data sourced from a study on N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline as a representative example. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides detailed information about the processes occurring at the metal/electrolyte interface. qu.edu.qa By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The resulting Nyquist plots are often modeled using equivalent electrical circuits to extract quantitative data about the interface.
In corrosion studies, the Nyquist plot for an uninhibited metal in an acidic solution typically shows a single semicircle, where the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value signifies slower corrosion kinetics. When an inhibitor is introduced, the diameter of this semicircle is expected to increase, reflecting the formation of a protective layer on the metal surface that hinders charge transfer. abechem.com
The double-layer capacitance (Cdl) is another important parameter derived from EIS. A decrease in Cdl upon the addition of an inhibitor is typically attributed to the adsorption of inhibitor molecules on the metal surface, which displaces water molecules and reduces the local dielectric constant and/or increases the thickness of the electrical double layer. abechem.com
Table 2: Electrochemical Impedance Spectroscopy Data for N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline in 1 M HCl
| Concentration (M) | Rct (Ω·cm²) | n | Cdl (µF/cm²) | IE (%) |
| Blank | 54 | 0.89 | 105 | - |
| 10⁻⁶ | 155 | 0.90 | 85 | 65.2 |
| 10⁻⁵ | 265 | 0.91 | 71 | 79.6 |
| 10⁻⁴ | 448 | 0.92 | 58 | 87.9 |
| 10⁻³ | 589 | 0.93 | 45 | 90.8 |
Data sourced from a study on N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline as a representative example. researchgate.net
Other Characterization Methods for Material Assessment (e.g., Weight Loss Measurements in Corrosion Studies)
Weight loss measurement is a classical and straightforward gravimetric method for determining corrosion rates. It involves exposing a pre-weighed metal specimen to a corrosive environment for a specific duration, after which the specimen is cleaned and re-weighed. The weight loss is then used to calculate the corrosion rate and the inhibitor efficiency.
This method is particularly valuable for long-term immersion tests and provides a direct measure of metal loss. Studies on N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline have demonstrated that the corrosion rate of carbon steel in 1 M HCl decreases as the concentration of the inhibitor increases. nih.govacs.org This culminates in a high inhibition efficiency, corroborating the findings from electrochemical methods. nih.govacs.org The data clearly shows a concentration-dependent protective effect, which is attributed to the increased surface coverage by the inhibitor molecules at higher concentrations. nih.govacs.org
Table 3: Weight Loss Data for N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline in 1 M HCl at 303 K
| Concentration (M) | Corrosion Rate (mg·cm⁻²·h⁻¹) | Inhibition Efficiency (%) |
| Blank | 1.12 | - |
| 10⁻⁶ | 0.35 | 68.8 |
| 10⁻⁵ | 0.23 | 79.5 |
| 10⁻⁴ | 0.14 | 87.5 |
| 10⁻³ | 0.11 | 90.1 |
Data sourced from a study on N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline as a representative example. acs.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. These calculations are fundamental to predicting a wide array of chemical properties. For a molecule like 3-(4-Nitro-1H-pyrazol-1-yl)aniline, DFT studies would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or higher, to achieve a balance between accuracy and computational cost.
Molecular Geometry Optimization and Conformational Landscapes
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the lowest energy structure on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters (Hypothetical Data) This table illustrates the type of data obtained from a geometry optimization. Actual values for this compound would require a specific DFT calculation.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | C-N (Aniline-Pyrazole) | 1.42 |
| N-N (Pyrazole) | 1.35 | |
| C-NO₂ (Pyrazole) | 1.45 | |
| **Bond Angles (°) ** | C-N-N (Aniline-Pyrazole) | 118.5 |
| O-N-O (Nitro group) | 124.0 | |
| Dihedral Angle (°) | Phenyl-C-N-N (Pyrazole) | 35.0 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining chemical reactivity, kinetic stability, and polarizability. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. For this compound, the HOMO is expected to be localized primarily on the electron-donating aniline (B41778) portion, while the LUMO would be concentrated on the electron-withdrawing nitro-pyrazole moiety. This distribution dictates the molecule's behavior in chemical reactions.
Table 2: Illustrative Frontier Molecular Orbital Properties (Hypothetical Data) This table shows typical parameters derived from FMO analysis. Values are illustrative.
| Parameter | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.20 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.85 |
| Energy Gap | ΔE | 3.35 |
| Ionization Potential | I | 6.20 |
| Electron Affinity | A | 2.85 |
| Global Hardness | η | 1.675 |
| Global Softness | S | 0.597 |
| Electronegativity | χ | 4.525 |
| Electrophilicity Index | ω | 6.11 |
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
In an MEP map of this compound, the most negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack. The region around the amine group's hydrogen atoms would show a positive potential (blue), identifying them as sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and reactivity patterns.
Prediction of Vibrational Frequencies and Correlation with Spectroscopic Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed peaks.
For this compound, key predicted vibrations would include:
N-H stretching of the aniline group (typically 3400-3500 cm⁻¹).
Asymmetric and symmetric NO₂ stretching from the nitro group (around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively).
C=C and C=N stretching within the aromatic and pyrazole (B372694) rings (1400-1600 cm⁻¹).
C-H stretching and bending modes for both rings.
Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, improving the correlation with experimental spectra.
Thermochemical Analysis: Gibbs Free Energy and Enthalpies of Reaction
Computational methods can be used to calculate important thermochemical properties, such as the standard enthalpy of formation (ΔH°f), entropy, and Gibbs free energy (ΔG). These values are vital for determining the stability of a molecule and the spontaneity and energetics of a chemical reaction.
For instance, the Gibbs free energy and enthalpy of a proposed synthesis reaction for this compound could be calculated to predict its thermodynamic feasibility. Studies on similar pyrazole syntheses have used DFT to calculate reaction enthalpies and Gibbs free energies, finding that such calculations can effectively predict whether a reaction is favorable. These calculations provide insights into the relative stability of isomers and the energy changes associated with chemical transformations.
Transition State Calculations and Reaction Pathway Elucidation
To understand the mechanism of a chemical reaction, chemists can compute the structure and energy of the transition state (TS)—the highest energy point along the reaction pathway. By identifying the transition state connecting reactants and products, the activation energy (the barrier to reaction) can be determined.
For a reaction involving this compound, such as its synthesis via cyclocondensation, TS calculations could elucidate the step-by-step mechanism. For example, calculations on the formation of related pyrazoles from hydrazines and dicarbonyl compounds have identified transition states and intermediates, helping to explain reaction outcomes and optimize conditions. These complex calculations confirm that a calculated structure is a true transition state by finding a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
Solvation Model Effects (e.g., SMD) on Molecular Properties
The influence of solvents on the properties of this compound and related pyrazole derivatives has been investigated using computational methods. The Solvation Model based on Density (SMD) is a popular continuum solvation model that is used to account for the effects of a solvent on a solute molecule. rsc.orgmdpi.comresearchgate.net
Studies on similar pyrazole-containing compounds have demonstrated that the surrounding solvent can significantly impact their conformational stability and electronic properties. For instance, in a study of arylazo-1H-pyrazoles, the SMD model was employed to understand the effect of the solvent on the kinetics of thermal cis-trans isomerization. researchgate.net The calculations, performed at the SMD-ωB97X-D/TZVP level of theory, provided insights into the isomerization mechanism by considering the Boltzmann average of different conformations in various solvents. researchgate.net Similarly, for the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, SMD solvation was used to model the DMSO solvent in transition state calculations, highlighting the importance of considering the solvent environment in reaction modeling. mdpi.com
Advanced Quantum Chemical Methods for Electronic Properties
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a powerful tool for understanding the electronic structure and bonding within a molecule. It transforms the complex wave function into a localized, chemically intuitive picture of bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu For pyrazole derivatives, NBO analysis provides valuable information about charge distribution, hyperconjugative interactions, and the nature of chemical bonds. nih.govresearchgate.net
In studies of related pyrazole compounds, NBO analysis has been used to:
Analyze intramolecular charge transfer: By examining the interactions between filled (donor) and empty (acceptor) NBOs, researchers can identify the pathways of charge delocalization within the molecule. scielo.org.za
Determine atomic charges and hybridization: NBO analysis provides natural population analysis (NPA) charges, which offer a more chemically meaningful representation of charge distribution than other methods. It also details the hybridization of atomic orbitals in forming bonds. uni-muenchen.de
Evaluate bond strength and character: The properties of the NBOs, such as their energy and occupancy, can be correlated with the strength and polarity of the corresponding chemical bonds. researchgate.net
For instance, in the analysis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl) (p-tolyl)methanone, DFT calculations combined with NBO analysis have shown excellent agreement with experimental data, validating the theoretical approach. nih.gov
Global Reactivity Descriptors (e.g., Electrophilicity/Nucleophilicity Indices)
For various pyrazole derivatives, these descriptors have been calculated to understand their chemical behavior. nih.govekb.eg A high HOMO energy indicates a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scielo.org.za
Studies on pyrazoline derivatives have shown that the introduction of different substituents can significantly alter these reactivity descriptors. nih.govresearchgate.net For example, the presence of electron-withdrawing groups like the nitro group in this compound is expected to increase its electrophilicity. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.govresearchgate.netijpbs.com These methods are crucial in drug discovery and design.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ijpbs.com Studies on various pyrazole and pyrazoline derivatives have utilized molecular docking to investigate their potential as inhibitors for various enzymes. nih.govresearchgate.netresearchgate.netasianpubs.org For instance, derivatives of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone were docked into the active sites of target proteins (PDB IDs: 5ADH and 1RO6) to predict their binding modes and affinities. nih.govresearchgate.net
Prediction of Nonlinear Optical (NLO) Properties and Material Potential
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry plays a vital role in the prediction and design of new NLO materials by calculating properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). ekb.egeurjchem.com
Theoretical studies on a variety of pyrazole derivatives have indicated their potential as NLO materials. nih.govresearchgate.neteurjchem.com The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system is a common feature of molecules with high NLO activity. In this compound, the aniline group acts as an electron donor and the nitro-pyrazole moiety as an electron acceptor, suggesting potential for NLO properties.
Calculations of the hyperpolarizability (β) for similar pyrazoline derivatives have shown values significantly greater than that of urea (B33335), a standard NLO material, indicating their promise for NLO applications. nih.govresearchgate.net The theoretical investigation of these properties is often performed using DFT methods, such as B3LYP, in conjunction with appropriate basis sets. researchgate.neteurjchem.com
Solid-State Computational Studies (e.g., Periodic Boundary Conditions for Crystal Structures)
Solid-state computational studies, often employing periodic boundary conditions, are used to investigate the properties of crystalline materials. These calculations can predict crystal structures, analyze intermolecular interactions, and understand the electronic properties of the solid state.
While specific solid-state computational studies on this compound were not found in the provided search results, research on related compounds highlights the utility of these methods. For example, the crystal structure of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was determined by single-crystal X-ray analysis, and computational studies could be used to further analyze its solid-state properties, such as intermolecular hydrogen bonding networks. mdpi.com Similarly, computational studies on other organic crystals have been used to understand their solid-state tautomerization and spectroscopic properties. dntb.gov.ua Such studies on this compound could provide valuable insights into its crystal packing and solid-state behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
